Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by its unique structure, which includes an ethyl ester group, a keto group at position 6, and two phenyl groups at positions 1 and 2
Properties
CAS No. |
82635-99-2 |
|---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
ethyl 6-oxo-1,2-diphenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)16-13-20-17(14-9-5-3-6-10-14)21(18(16)22)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
JCJATBBVYAKJPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-oxo-1,2-diphenyl-pyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include the use of ethanol as a solvent and hydrochloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-1,2-diphenyl-pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. Its structural similarity to nucleotides allows it to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: Ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of two phenyl groups, which can enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents. This structural uniqueness contributes to its distinct biological and chemical properties .
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